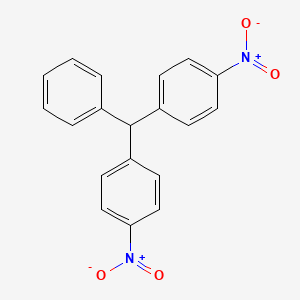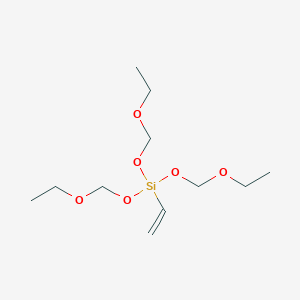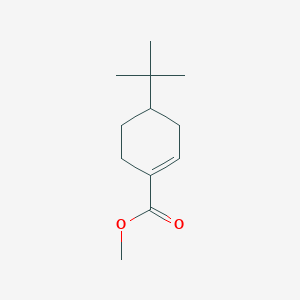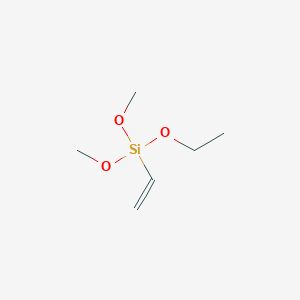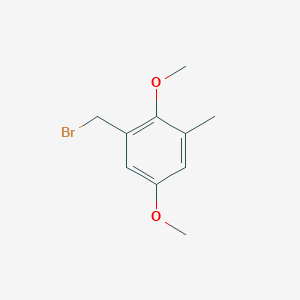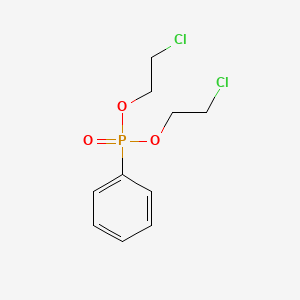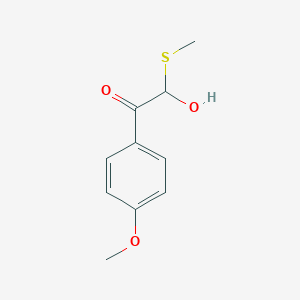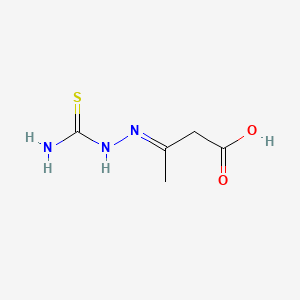
Acetoacetic acid, 3-(thiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoacetic acid, 3-(thiosemicarbazone) is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
Acetoacetic acid, 3-(thiosemicarbazone) can be synthesized through the reaction of acetoacetic acid with thiosemicarbazide. The reaction typically involves mixing acetoacetic acid with thiosemicarbazide in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for acetoacetic acid, 3-(thiosemicarbazone) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Acetoacetic acid, 3-(thiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
Acetoacetic acid, 3-(thiosemicarbazone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Studied for its enzyme inhibition properties, particularly against enzymes involved in metabolic pathways.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-fungal activities. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
作用机制
The mechanism of action of acetoacetic acid, 3-(thiosemicarbazone) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the death of cancer cells or pathogens. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
Thiosemicarbazide: The parent compound used in the synthesis of thiosemicarbazones.
Benzaldehyde thiosemicarbazone: Another thiosemicarbazone derivative with similar biological activities.
Pyridine-2-carbaldehyde thiosemicarbazone: Known for its anti-cancer and anti-microbial properties.
Uniqueness
Acetoacetic acid, 3-(thiosemicarbazone) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent enzyme inhibition make it a valuable compound in various research fields .
属性
CAS 编号 |
18465-43-5 |
|---|---|
分子式 |
C5H9N3O2S |
分子量 |
175.21 g/mol |
IUPAC 名称 |
(3E)-3-(carbamothioylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C5H9N3O2S/c1-3(2-4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+ |
InChI 键 |
OHJLLZVFYGLVJE-XVNBXDOJSA-N |
手性 SMILES |
C/C(=N\NC(=S)N)/CC(=O)O |
规范 SMILES |
CC(=NNC(=S)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
